molecular formula C19H18ClN3O2S B6079245 N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide

Cat. No.: B6079245
M. Wt: 387.9 g/mol
InChI Key: HCFJBCAHPKTICA-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinazolinone moiety and a chlorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-oxo-3H-quinazoline-2-thiol under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of methoxy derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Methoxy derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.

Industry: In industrial applications, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide stands out due to its unique combination of a quinazolinone moiety and a chlorinated phenyl group This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-11-14(20)7-5-9-15(11)21-17(24)10-26-12(2)18-22-16-8-4-3-6-13(16)19(25)23-18/h3-9,12H,10H2,1-2H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFJBCAHPKTICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC(C)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide
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N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide
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N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide
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N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide
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N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide
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N-(3-chloro-2-methylphenyl)-2-[1-(4-oxo-3H-quinazolin-2-yl)ethylsulfanyl]acetamide

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